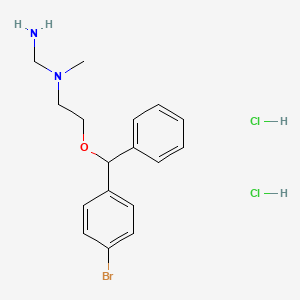
N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediaminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediaminedihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a phenyl group, and a methoxyethyl group, all connected to a central nitrogen atom. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediaminedihydrochloride typically involves multiple steps, starting with the preparation of the bromophenyl and phenyl intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and etherification, to form the final compound. Common reagents used in these reactions include bromine, phenol, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediaminedihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediaminedihydrochloride involves its interaction with specific molecular targets. The bromophenyl and phenyl groups allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
- 2-[(4-bromophenyl)(phenyl)methoxy]-N-ethylethanamine hydrochloride
- N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediaminedihydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C17H23BrCl2N2O |
|---|---|
分子量 |
422.2 g/mol |
IUPAC 名称 |
N'-[2-[(4-bromophenyl)-phenylmethoxy]ethyl]-N'-methylmethanediamine;dihydrochloride |
InChI |
InChI=1S/C17H21BrN2O.2ClH/c1-20(13-19)11-12-21-17(14-5-3-2-4-6-14)15-7-9-16(18)10-8-15;;/h2-10,17H,11-13,19H2,1H3;2*1H |
InChI 键 |
IPILLAGNYFQYLD-UHFFFAOYSA-N |
规范 SMILES |
CN(CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br)CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



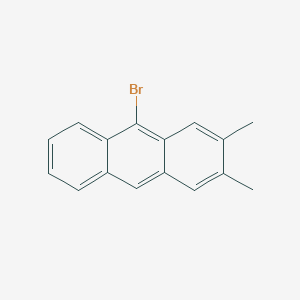
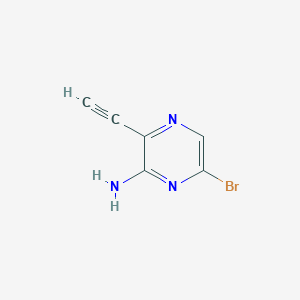
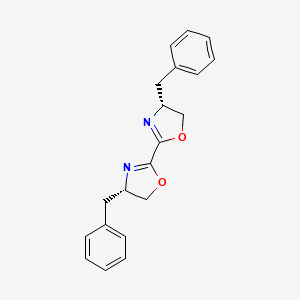
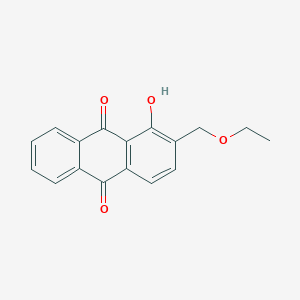
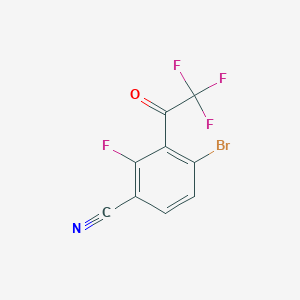
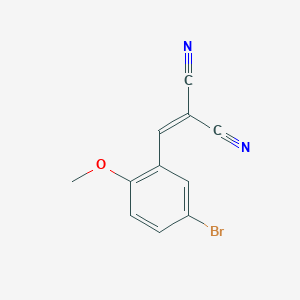
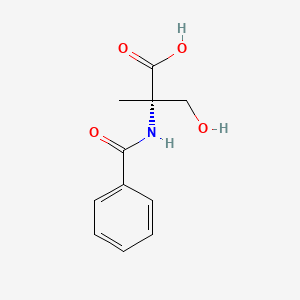
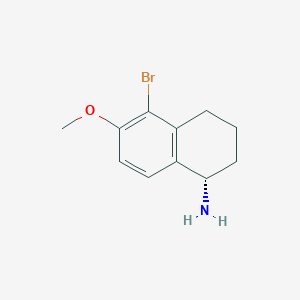
![tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B13139206.png)
![6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)
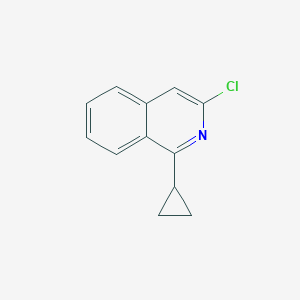

![4-(Chloromethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13139243.png)
